molecular formula C22H24N4O2S B11255157 2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B11255157
M. Wt: 408.5 g/mol
InChI Key: ALWSJXVHBUWMRR-UHFFFAOYSA-N
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Description

2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyrido[2,3-d]pyrimidine core with a cyclopropyl group and an ethylphenylacetamide moiety

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1-cyclopropyl-5,7-dimethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H24N4O2S/c1-4-15-7-5-6-8-17(15)24-18(27)12-29-22-25-21(28)19-13(2)11-14(3)23-20(19)26(22)16-9-10-16/h5-8,11,16H,4,9-10,12H2,1-3H3,(H,24,27)

InChI Key

ALWSJXVHBUWMRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=O)C3=C(N2C4CC4)N=C(C=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, introduction of the cyclopropyl group, and the final coupling with the ethylphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
  • **2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ISOPROPYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({1-CYCLOPROPYL-5,7-DIMETHYL-4-OXO-1H,4H-PYRIDO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific structural features, such as the cyclopropyl group and the ethylphenylacetamide moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

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